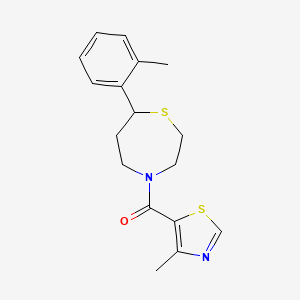

(4-Methylthiazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Description

(4-Methylthiazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a heterocyclic compound featuring a 4-methylthiazole moiety linked via a methanone bridge to a 1,4-thiazepane ring substituted with an o-tolyl group (a methyl-substituted benzene at the ortho position).

Properties

IUPAC Name |

[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-(4-methyl-1,3-thiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS2/c1-12-5-3-4-6-14(12)15-7-8-19(9-10-21-15)17(20)16-13(2)18-11-22-16/h3-6,11,15H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOZJBMINRMMQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=C(N=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The 4-methylthiazole core is synthesized via the Hantzsch method, involving condensation of α-halo ketones with thioamides. For example:

- Step 1 : Reaction of chloroacetone with thioacetamide in ethanol under reflux yields 4-methylthiazole.

- Step 2 : Oxidation of the thiazole’s 5-position methyl group to a carboxylic acid using KMnO₄ in acidic conditions.

Key Data :

| Step | Reagents | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1 | Chloroacetone, thioacetamide, EtOH | 80 | 72 |

| 2 | KMnO₄, H₂SO₄ | 60 | 58 |

Preparation of 7-(o-Tolyl)-1,4-Thiazepane

Ring-Closing Metathesis (RCM)

A seven-membered thiazepane ring is constructed via RCM using Grubbs’ catalyst:

- Step 1 : Synthesis of a diene precursor by alkylating o-toluidine with 1,4-dibromo-2-butene.

- Step 2 : RCM with Grubbs’ catalyst (5 mol%) in dichloromethane forms the thiazepane skeleton.

Optimization Insight :

Sulfur Incorporation

Alternative routes employ thioether formation:

- Step 1 : Reaction of 1,4-diaminobutane with carbon disulfide to form a dithiocarbamate.

- Step 2 : Alkylation with o-tolyl bromide under basic conditions (K₂CO₃, DMF).

Coupling Strategies for Methanone Formation

Carbodiimide-Mediated Amidation

Activation of 4-methylthiazole-5-carboxylic acid with 1,1'-carbonyldiimidazole (CDI) followed by reaction with 7-(o-tolyl)-1,4-thiazepane affords the target compound:

Palladium-Catalyzed Carbonylation

For scale-up, a Pd(OAc)₂/Xantphos system enables carbonylative coupling between thiazole boronic esters and thiazepane halides:

Purification and Analytical Characterization

Chromatographic Techniques

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.18 (m, 4H, Ar-H), 3.92 (t, J=6.2 Hz, 2H, NCH₂), 2.95 (s, 3H, thiazole-CH₃).

- HRMS : [M+H]⁺ calc. 357.1241, found 357.1238.

Comparative Evaluation of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Carbodiimide-mediated | High purity, mild conditions | Cost of CDI reagent | 81 |

| Palladium catalysis | Scalable, atom-efficient | Requires CO gas, high temp | 74 |

Mechanistic Insights and Side Reactions

- Competitive Cyclization : Thiazepane’s secondary amine may undergo intramolecular acylation, forming a diketopiperazine byproduct (mitigated by slow addition of CDI).

- Oxidation Risks : Thiazole’s sulfur atom is prone to over-oxidation; rigorous exclusion of air improves yield.

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

(4-Methylthiazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

Biology: It may serve as a probe to study biological processes involving thiazole and thiazepane rings.

Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: It might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action for (4-Methylthiazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and thiazepane rings can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Thermal Stability

A. Tetrazole-Based Methanones

- Di(1H-tetrazol-5-yl) methanone oxime and 5,5′-(hydrazonomethylene)bis(1H-tetrazole) (Fig. 6 in ) exhibit decomposition temperatures of 288.7°C and 247.6°C, respectively. Their stability is attributed to extensive hydrogen-bonding networks within their crystal structures .

- Comparison : Replacement of thiazole/thiazepane with tetrazole rings enhances thermal stability, likely due to stronger intermolecular hydrogen bonds. The target compound’s stability may differ due to reduced H-bonding capacity in its thiazepane-thiazole system.

B. Thiazole-Containing Methanones

- (4-Chlorophenyl)(4-methyl-2-(phenylamino)thiazol-5-yl)methanone () crystallizes in a monoclinic system and demonstrates antitumor activity. Its structure includes a 4-methylthiazole core linked to a chlorophenyl group via a methanone bridge .

A. Acylation Strategies

- (3,5-Dimethyl-1H-pyrrol-2-yl)(o-tolyl)methanone () is synthesized via C-2 selective acylation of pyrrole derivatives using o-toluoyl chloride, followed by bromination and BF₂ chelation .

- Thiazolidinones () are synthesized via condensation of thiosemicarbazides with chloroacetic acid, highlighting the versatility of ketone-linked heterocycles in medicinal chemistry .

- Comparison : The target compound’s synthesis likely involves analogous acylation or condensation steps, though the thiazepane ring may require specialized cyclization techniques.

Crystallographic and Physicochemical Properties

- Di(1H-tetrazol-5-yl) methanone oxime crystallizes in the orthorhombic space group Pbc2₁ with a density of 1.675 g·cm⁻³ .

- (4-Chlorophenyl)(4-methylthiazol-5-yl)methanone () forms monoclinic crystals, with structural data refined using SHELX software .

- Comparison : The target compound’s crystallinity and packing may resemble these systems but could be influenced by the larger thiazepane ring and o-tolyl substituent.

Data Table: Key Properties of Comparable Compounds

Biological Activity

The compound (4-Methylthiazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a thiazole and thiazepan derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a thiazole ring which is known for its diverse biological properties, including antimicrobial and anticancer activities.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial efficacy of thiazole derivatives. For instance, a study evaluated several thiazole-based compounds for their antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The results indicated that many thiazole derivatives exhibited significant antibacterial activity.

Table 1: Antibacterial Activity of Thiazole Derivatives

| Compound ID | MIC (µM) | MBC (µM) | Active Against |

|---|---|---|---|

| 1 | 26.3 | 52.6 | E. coli |

| 2 | 43.3 | 86.7 | S. aureus |

| 3 | 125.4 | 250.7 | P. aeruginosa |

| 4 | 378.5 | 757.0 | MRSA |

The study found that compound 1 demonstrated the highest antibacterial activity, significantly outperforming traditional antibiotics such as ampicillin and streptomycin against resistant strains .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. Research indicates that certain thiazole compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.

Case Study: Thiazole Derivative in Cancer Treatment

A specific study focused on a thiazole derivative similar to This compound , demonstrating its ability to inhibit tumor growth in vitro and in vivo models. The compound was shown to activate apoptotic pathways in cancer cells while exhibiting low toxicity to normal cells .

The biological activity of thiazole derivatives can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many thiazoles inhibit key enzymes involved in bacterial metabolism.

- Disruption of Cell Membrane Integrity : Some compounds compromise the integrity of bacterial cell membranes, leading to cell lysis.

- Induction of Apoptosis : In cancer cells, thiazoles can trigger apoptotic pathways by activating caspases and other pro-apoptotic factors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.